PF-4211 is a novel chemical compound identified as a selective non-catechol agonist for the dopamine D1 receptor. This compound was discovered during a screening process aimed at identifying new D1 receptor agonists that could offer therapeutic benefits without the limitations associated with traditional catecholamine structures. The development of PF-4211 involved extensive modifications to its molecular structure to enhance its pharmacological properties, particularly its potency and selectivity for the D1 receptor.
PF-4211 belongs to a class of compounds known as dopamine receptor agonists. Specifically, it targets the D1 subtype of dopamine receptors, which are G protein-coupled receptors involved in numerous neurological functions, including motor control, cognition, and reward pathways. The compound was synthesized through iterative design and screening processes that involved modifying various structural components to optimize its activity and pharmacokinetic properties .
The synthesis of PF-4211 was achieved through a series of chemical reactions that emphasized structure-activity relationship studies. The initial hit from screening was a low-potency compound that served as the basis for further modifications. Key steps in the synthesis included:
PF-4211 features a linear triaryl structure, which is notably longer and more rod-like compared to other known D1 receptor agonists. This unique structure is essential for its binding affinity and functional activity at the D1 receptor. The molecular formula and other relevant data include:
PF-4211 undergoes various chemical reactions that are crucial for its synthesis and potential modifications:
The detailed mechanisms of these reactions are critical for understanding how structural changes influence pharmacological outcomes.
PF-4211 acts primarily as an agonist at the dopamine D1 receptor. Its mechanism involves:
The physical and chemical properties of PF-4211 are crucial for its application in scientific research:
These properties influence its usability in laboratory settings and potential therapeutic applications.
PF-4211 has several significant applications in scientific research:
Dopamine D1 receptors (D1Rs) are Gαs/olf-coupled GPCRs densely expressed in striatal, prefrontal, and limbic regions, where they critically regulate motor coordination, working memory, reward processing, and executive function [7] [8]. Activation of D1Rs stimulates adenylyl cyclase, elevating intracellular cAMP and activating protein kinase A (PKA) and downstream transcription factors like CREB. This signaling cascade underlies synaptic plasticity, neuronal excitability modulation, and gene expression changes essential for cognitive and motor functions [3] [10]. In Parkinson’s disease (PD), the degeneration of nigrostriatal dopamine pathways causes severe D1R dysfunction, contributing to bradykinesia and gait impairment [7] [8]. Similarly, D1R hypofunction in the prefrontal cortex is implicated in cognitive deficits of schizophrenia and ADHD [3] [8]. Genetic variants of DRD1 (e.g., rs4532) are linked to cognitive impairment in schizophrenia, highlighting the receptor’s role in neuropsychiatric disorders [8].
Table 1: Dopamine D1 Receptor Functions in Key Brain Regions
Brain Region | Primary Functions | Clinical Relevance |
---|---|---|
Dorsal Striatum | Motor initiation, habit formation | Parkinsonism, dystonia |
Prefrontal Cortex | Working memory, cognitive flexibility | Schizophrenia, ADHD |
Nucleus Accumbens | Reward valuation, motivation | Addiction, anhedonia |
Hippocampus | Memory consolidation, synaptic plasticity | Alzheimer's-related cognitive decline |
For four decades, D1R agonist development was hindered by structural dependence on the catechol moiety (dihydroxyphenyl group), which is essential for high-affinity receptor binding but confers poor drug-like properties [1] [2] [4]. Catechol-based agonists like dihydrexidine, SKF-81297, and A-77636 exhibit three critical limitations:
Table 2: Limitations of Catechol-Based D1 Agonists
Limitation | Mechanism | Therapeutic Impact |
---|---|---|
Rapid Metabolism | COMT-mediated methylation, glucuronidation | Low oral bioavailability (<5%) |
Poor CNS Penetration | High polarity of catechol group | Weak brain exposure, peripheral toxicity |
Receptor Desensitization | GRK phosphorylation → β-arrestin recruitment | Tachyphylaxis, reduced efficacy with chronic use |
Short Half-life | Enzymatic degradation | Frequent dosing, peak-trough fluctuations |
The limitations of catechol scaffolds motivated the pursuit of non-catechol D1R agonists with improved metabolic stability and sustained efficacy. PF-4211 emerged as a pioneering candidate from this effort, identified through high-throughput screening (HTS) of nearly 3 million drug-like compounds [1] [2]. Its development was driven by three key rationales:
A landmark screen of 2,953,849 compounds identified PF-4211 as the sole validated non-catechol D1R agonist hit. Initial profiling revealed:
Table 3: Structural Evolution from PF-4211 to Optimized Analogs
Compound | Core Structure | D1R EC₅₀ (nM) | Oral Bioavailability (Rat) | Key Modifications |
---|---|---|---|---|
PF-4211 | Triaryl (N-methyl pyrazole) | 2,519 | Low | Initial hit |
PF-6142 | Imidazopyridine terminus | 58 | 82% | Heterocycle replacement |
PF-2334 | Pyrazinone terminus | 12 | 76% | Steric constraint at aryl-aryl bond |
Lead optimization focused on three structural domains of PF-4211:
PF-4211-derived agonists exhibit two transformative pharmacological attributes:
Table 4: Functional Attributes of PF-4211-Derived Agonists vs. Catechols
Attribute | Non-Catechol Agonists (e.g., PF-6142) | Catechol Agonists (e.g., SKF-81297) |
---|---|---|
β-arrestin recruitment | Minimal (<10% of dopamine) | Robust (100% of dopamine) |
Receptor desensitization | Absent after prolonged exposure | Marked (40–60% signal loss) |
Oral bioavailability | High (76–82% in rats) | Low (<5%) |
In vivo duration | Sustained (≥72 hr efficacy) | Short (<6 hr efficacy with tachyphylaxis) |
CAS No.: 355137-87-0
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4